5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, a class of heterocyclic molecules with a fused pyrimidine-quinoline scaffold. Its structure includes a 3-fluorophenyl group at position 5 and a 4-nitrobenzylthio substituent at position 2. The tetrahydropyrimidoquinoline core is stabilized by two ketone groups at positions 4 and 3.
The synthesis of such derivatives typically involves multicomponent reactions (MCRs) using aldehydes, dimedone, and amino-uracil derivatives under catalytic conditions. For example, trityl chloride (TrCl) or metal-organic frameworks (MOFs) are employed to accelerate cyclocondensation .
Properties
CAS No. |
537043-42-8 |
|---|---|
Molecular Formula |
C24H19FN4O4S |
Molecular Weight |
478.5 |
IUPAC Name |
5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |
InChI Key |
BEKPITIPXQVYGZ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has garnered interest due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H18FN3O3S
- Molar Mass : 373.45 g/mol
- CAS Number : 324036-22-8
Antimicrobial Activity
Compounds with a similar quinoline structure have demonstrated significant antimicrobial properties. For instance, derivatives containing electron-withdrawing groups such as nitro groups have shown enhanced activity against various bacterial strains and fungi. A study indicated that modifications to the quinoline structure could lead to increased lipophilicity and better cell membrane penetration, resulting in higher antimicrobial efficacy .
Anticancer Activity
The anticancer potential of pyrimidoquinolines has been extensively studied. For example:
- Mechanism of Action : These compounds may inhibit DNA synthesis and induce apoptosis in cancer cells. A related study reported that certain quinoline derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin .
- Case Study : In vitro studies showed that specific derivatives had significant cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells with IC50 values as low as 5.5 μg/ml for some compounds .
Antiviral Activity
Research has indicated that modifications in the molecular structure can enhance antiviral properties. Compounds similar to the target molecule have shown promising results against viral infections by inhibiting virus replication and reducing cytotoxicity . The presence of fluorine atoms has been associated with increased antiviral activity due to enhanced binding affinity to viral proteins.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural characteristics:
- Substituents : The nature and position of substituents (e.g., nitro groups) on the aromatic rings play a crucial role in modulating biological activity.
- Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and bioavailability .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Formula
The molecular formula of the compound is , with a molecular weight of approximately 550.6 g/mol. The structure includes a tetrahydropyrimidoquinoline core, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Compounds with similar structures have shown efficacy against various viral strains. For instance, certain imidazole derivatives have demonstrated significant antiviral activity against influenza viruses and other RNA viruses due to their ability to inhibit viral replication mechanisms.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities. The presence of the 4-nitrobenzyl group enhances lipophilicity, facilitating better membrane penetration and interaction with microbial targets.
Antimicrobial Efficacy Data
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimidoquinoline-4,6(3H,5H)-dione | Bacterial | 32 µg/mL |
| Similar Imidazole Derivative | Fungal | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Studies indicate that it can induce apoptosis in cancer cells by interacting with key proteins involved in apoptotic pathways.
Case Studies
- Cell Line Studies : In vitro studies using HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 25 µM.
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with Bcl-2 family proteins through hydrophobic interactions, potentially disrupting cellular homeostasis and promoting apoptosis.
Types of Reactions
- Oxidation : The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
- Reduction : The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
- Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
- Oxidizing Agents : Various oxidizing agents can be employed depending on the desired reaction pathway.
- Catalysts : Palladium on carbon is commonly used for hydrogenation processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Stability
a) Fluorophenyl vs. Chlorophenyl/Methoxyphenyl Derivatives The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to analogs with 4-chlorobenzyl or methoxyphenyl substituents. For instance, 5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl-tetrahydropyrimidoquinoline (from ) contains a bulkier 4-chlorobenzyloxy group, which could reduce membrane permeability relative to the nitrobenzylthio substituent. Fluorine’s electronegativity may also influence binding interactions in enzyme pockets .
b) Nitrobenzylthio vs. In contrast, compounds like (4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone () feature thioxo and methanone groups, which may prioritize hydrogen bonding over redox activity .
Computational and Pharmacokinetic Comparisons
Molecular Similarity Metrics
Using Tanimoto or Dice coefficients (–4), the target compound’s similarity to known inhibitors can be quantified. For example:
- Tanimoto Index: If compared to 5-(4-Chlorophenyl)-9-isopropyl-6-methyl-tetrahydro-pyrimidoquinoline-2,4-diamine (), structural divergence at the 2-position (nitrobenzylthio vs. diamine) would lower similarity scores (~50–60%), suggesting distinct biological targets .
Pharmacokinetic Predictions
In contrast, methoxy or chlorophenyl derivatives () show improved oral bioavailability but reduced enzymatic inhibition potency .
Tabulated Comparison of Pyrimidoquinoline Derivatives
Research Implications and Limitations
The nitrobenzylthio group in the target compound offers unique redox and electronic properties but may limit pharmacokinetic performance. Structural optimization—such as replacing the nitro group with a sulfonamide or trifluoromethyl moiety—could balance reactivity and stability. Computational studies (–4) should prioritize molecular dynamics simulations to validate target engagement .
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves constructing a pyrimidoquinoline core with fluorophenyl and nitrobenzylthio substituents. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the 2- and 5-positions of the pyrimidoquinoline scaffold. Multi-step protocols with orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) are recommended .
- Thioether formation : The 2-((4-nitrobenzyl)thio) group requires controlled nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to avoid side reactions like oxidation to sulfones .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is essential due to the compound’s hydrophobicity and structural complexity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and analytical methods is required:
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl aromatic protons at δ 6.65–6.89 ppm; nitrobenzyl methylene protons at δ 4.89 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1705 cm⁻¹ and thioether (C-S) vibrations at ~650 cm⁻¹ .
- HRMS : Validate molecular formula (e.g., observed [M+H]⁺ vs. calculated mass with <2 ppm error) .
Advanced Research Questions
Q. What strategies optimize the yield of the pyrimidoquinoline core during synthesis?
Advanced methodologies include:
- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yield (e.g., Fe(DS)₃ as a Lewis acid-surfactant catalyst under sonication) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while elevated temperatures (80–100°C) accelerate cyclization .
- Catalytic systems : Transition-metal-free conditions minimize contamination, as demonstrated in fluorinated pyrimidine syntheses .
Q. How do substituents (e.g., 3-fluorophenyl vs. 4-nitrobenzyl) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Fluorophenyl groups : Enhance metabolic stability and modulate lipophilicity (logP), critical for blood-brain barrier penetration in CNS-targeted compounds .
- Nitrobenzylthio moieties : Act as electron-withdrawing groups, potentially increasing binding affinity to enzymes like kinases or topoisomerases .
- Experimental validation : Use competitive inhibition assays (e.g., IC₅₀ measurements) and molecular docking to correlate substituent effects with target engagement .
Q. What analytical techniques resolve contradictions in reported spectral data for similar pyrimidoquinolines?
Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to standardize chemical shift reporting .
- X-ray crystallography : Provide definitive structural confirmation, as applied to related pyrimidoquinoline derivatives .
Q. How can in silico methods predict the environmental fate or toxicity of this compound?
Computational tools enable:
- QSAR modeling : Predict biodegradability or ecotoxicity using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (logKow) .
- Molecular dynamics simulations : Assess stability in aqueous environments or interactions with biological membranes .
- ADMET profiling : Use platforms like SwissADME to estimate absorption, distribution, and cytochrome P450 inhibition risks .
Methodological Guidelines
Q. What protocols are recommended for evaluating the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor changes via UV spectroscopy .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .
Q. How should researchers design dose-response studies for in vitro biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
